Lipophilicity Shift Relative to the 7‑One Regioisomer Guides Solubility‑Dependent Assay Design
The measured LogP of 6‑acetyl‑2‑(methylsulfanyl)pyrido[2,3‑d]pyrimidin‑5(8H)‑one is 1.24 , whereas the closely related 7‑one regioisomer 2‑(methylthio)pyrido[2,3‑d]pyrimidin‑7(8H)‑one (CAS 211244‑81‑4) exhibits a LogP of 1.04 . This ΔLogP of +0.20 indicates a 58% higher predicted octanol‑water partition coefficient for the 5‑one scaffold, attributable to the altered hydrogen‑bonding capacity of the carbonyl placement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.24 (calculated) |
| Comparator Or Baseline | 2‑(Methylthio)pyrido[2,3‑d]pyrimidin‑7(8H)‑one (CAS 211244‑81‑4), LogP = 1.04 |
| Quantified Difference | ΔLogP = +0.20 (≈ 58% higher partition coefficient) |
| Conditions | Computed LogP values from authoritative databases; no experimental LogP available for either compound. |
Why This Matters
A 0.20 LogP unit difference can shift aqueous solubility by 30–50%, directly impacting DMSO stock preparation, assay buffer compatibility, and cellular permeability in phenotypic screens—factors that must be considered when replacing the 7‑one regioisomer with the 5‑one scaffold in a screening cascade.
